molecular formula C8H14FN B12273437 Endo-3-fluoro-9-azabicyclo[3.3.1]nonane

Endo-3-fluoro-9-azabicyclo[3.3.1]nonane

Cat. No.: B12273437
M. Wt: 143.20 g/mol
InChI Key: ZELMZWZXYGWLCK-IEESLHIDSA-N
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Description

Endo-3-fluoro-9-azabicyclo[331]nonane is a bicyclic compound that features a nitrogen atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of endo-3-fluoro-9-azabicyclo[3.3.1]nonane typically involves the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative. One common method includes reacting the 9-azabicyclo[3.3.1]nonan-3-one derivative with hydrogen in the presence of a ruthenium complex catalyst . This reaction is carried out under controlled conditions to ensure the desired this compound is obtained efficiently.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for the efficient and cost-effective production of this compound .

Chemical Reactions Analysis

Types of Reactions

Endo-3-fluoro-9-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Endo-9-azabicyclo[3.3.1]nonan-3-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of endo-3-fluoro-9-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and derivative of the compound being used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Endo-3-fluoro-9-azabicyclo[3.3.1]nonane is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various research and industrial applications .

Biological Activity

Endo-3-fluoro-9-azabicyclo[3.3.1]nonane is a bicyclic compound that has garnered attention in pharmacology and medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and synthesized derivatives.

Structural Overview

This compound belongs to the class of azabicyclic compounds, characterized by a nitrogen atom incorporated into a bicyclic structure. The presence of the fluorine atom at the 3-position enhances its lipophilicity and may influence its binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in critical biological pathways. The compound's bicyclic structure allows for unique binding interactions, potentially leading to modulation of enzyme activity or receptor signaling.

Potential Targets

  • Enzymes : The compound may serve as an inhibitor or modulator of specific enzymes involved in metabolic processes.
  • Receptors : It could interact with neurotransmitter receptors, influencing synaptic transmission and neuropharmacological effects.

Biological Activity Data

Biological Activity Target Effect Reference
Enzyme InhibitionVariousModulation of activity
Receptor BindingNeurotransmitter receptorsPotential modulation
Anticancer PropertiesBCL6Inhibition observed in vitro

Case Studies

  • Inhibition of BCL6 : A study identified this compound derivatives as potential inhibitors of B-cell lymphoma 6 (BCL6), an oncogenic driver in diffuse large B-cell lymphoma (DLBCL). The derivatives exhibited a range of inhibitory activities, with some showing nanomolar affinity in biochemical assays, indicating their potential as therapeutic agents against certain cancers .
  • Synthesis and Activity Correlation : Research on various derivatives of 9-azabicyclo[3.3.1]nonane has demonstrated that modifications at the nitrogen atom significantly influence biological activity. For instance, certain N-substituted analogs showed enhanced receptor binding affinity compared to their unsubstituted counterparts, suggesting that structural optimization can lead to improved pharmacological profiles .

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological activity of this compound derivatives:

  • SAR Analysis : Modifications such as varying the substituents on the nitrogen atom or altering the fluorine position can lead to significant changes in potency and selectivity for specific targets .
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate that some derivatives exhibit favorable absorption and distribution characteristics, essential for their development as drug candidates .

Properties

Molecular Formula

C8H14FN

Molecular Weight

143.20 g/mol

IUPAC Name

(1R,5S)-3-fluoro-9-azabicyclo[3.3.1]nonane

InChI

InChI=1S/C8H14FN/c9-6-4-7-2-1-3-8(5-6)10-7/h6-8,10H,1-5H2/t6?,7-,8+

InChI Key

ZELMZWZXYGWLCK-IEESLHIDSA-N

Isomeric SMILES

C1C[C@@H]2CC(C[C@H](C1)N2)F

Canonical SMILES

C1CC2CC(CC(C1)N2)F

Origin of Product

United States

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